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Compound of Interest |

(7Ar)-7a-methyl-2,3,7,7a-
Compound Name: tetrahydro-1h-indene-1,5(6h)-

dione

Cat. No.: B092268
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Introduction

The Hajos-Parrish ketone, formally known as (S)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-
1,5(6H)-dione, is a pivotal chiral building block in organic synthesis. Its rigid, bicyclic structure
and versatile functional groups have rendered it a cornerstone in the total synthesis of
numerous natural products and pharmaceuticals. A thorough understanding of its spectroscopic
properties is fundamental for its characterization and for monitoring its transformations in
complex synthetic pathways. This technical guide provides a comprehensive overview of the
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the
Hajos-Parrish ketone, complete with detailed experimental protocols.

Chemical Structure

IUPAC Name: (S)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione Molecular Formula:
C10H1202 Molecular Weight: 164.20 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for the Hajos-Parrish ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~5.8 S 1H Vinylic H
~2.8-2.2 m 8H Allylic & Aliphatic CHz
~1.3 s 3H Angular CHs

Note: Experimental data for the *H NMR spectrum of the Hajos-Parrish ketone is not readily
available in the public domain. The predicted values are based on the analysis of structurally
similar compounds and general principles of NMR spectroscopy.

13C NMR Spectroscopic Data

Chemical Shift (6) ppm Assignment
~208 C=0 (saturated)
~198 C=0 (a,B-unsaturated)
~165 Vinylic C

~125 Vinylic CH

~48 Quaternary C
~35 CH2

~32 CH:2

~29 CH2

~25 CH2

~22 CHs

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
~1740 Strong C=0 stretch (cyclopentanone)
C=0 stretch (a,B-unsaturated
~1665 Strong
cyclohexenone)
~1615 Medium C=C stretch
~2950 - 2850 Medium C-H stretch (aliphatic)

Mass Spectrometry (MS)

mlz Relative Intensity (%) Assignment

164 High [M]* (Molecular lon)
136 Moderate [M-COJ*

122 Moderate [M - CzH20]*

94 High [M - CaHsO]*

Note: The fragmentation pattern is predicted based on the typical behavior of bicyclic
enediones under electron ionization.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of the Hajos-Parrish ketone is dissolved in 0.5-0.7 mL of deuterated
chloroform (CDCIs).

e The solution is transferred to a 5 mm NMR tube.

e Asmall amount of tetramethylsilane (TMS) is added as an internal standard (6 0.00 ppm).
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Instrumentation and Data Acquisition:
e Instrument: A Bruker Avance Ill HD 400 MHz spectrometer (or equivalent).
e 1HNMR:

o Pulse Program: zg30

o Number of Scans: 16

o Relaxation Delay: 1.0 s

o Spectral Width: 20 ppm
e 1BC NMR:

o Pulse Program: zgpg30

o Number of Scans: 1024

o Relaxation Delay: 2.0 s

o Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

» Asmall amount of the Hajos-Parrish ketone is dissolved in a minimal amount of a volatile
solvent (e.g., dichloromethane or acetone).

o Adrop of the resulting solution is applied to the surface of a potassium bromide (KBr) or
sodium chloride (NaCl) salt plate.

e The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on
the plate.

Instrumentation and Data Acquisition:
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e Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a
deuterated triglycine sulfate (DTGS) detector.

e Parameters:

o

Scan Range: 4000-400 cm~?

Resolution: 4 cm—!

[¢]

Number of Scans: 16

[¢]

[e]

A background spectrum of the clean salt plate is recorded prior to the sample scan and
automatically subtracted.

Mass Spectrometry (MS)

Sample Preparation:

o Adilute solution of the Hajos-Parrish ketone is prepared in a suitable volatile solvent (e.qg.,
methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition (Electron lonization - EI):

e Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as an
Agilent 7890B GC system connected to a 5977A MSD.

e GC Conditions:
o Injector Temperature: 250 °C
o Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
o Carrier Gas: Helium
» MS Conditions:
o lonization Mode: Electron lonization (El)

o Electron Energy: 70 eV
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o lon Source Temperature: 230 °C
o Mass Range: m/z 40-400

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like the Hajos-Parrish ketone.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of Hajos-Parrish Ketone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092268#spectroscopic-data-of-hajos-parrish-ketone-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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